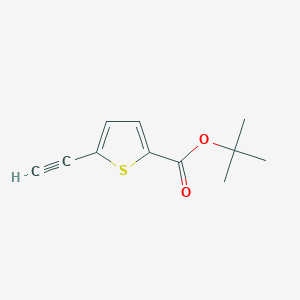

Tert-butyl 5-ethynylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 5-ethynylthiophene-2-carboxylate is an organic compound with the molecular formula C11H12O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-ethynylthiophene-2-carboxylate typically involves the reaction of 5-ethynylthiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-ethynylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halogenated thiophenes or nitrothiophenes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Role as a Building Block

Tert-butyl 5-ethynylthiophene-2-carboxylate serves as an important intermediate in organic synthesis. Its ethynyl group allows for participation in various coupling reactions, such as Sonogashira coupling, which is vital for constructing complex molecular architectures.

Case Study: Sonogashira Coupling

In a study involving the synthesis of nucleoside derivatives, this compound was employed in a Sonogashira coupling reaction to yield functionalized thiophene derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in synthesizing biologically relevant molecules .

| Reaction Type | Substrate Used | Product Yield |

|---|---|---|

| Sonogashira Coupling | 2-Chloro-5-ethynylthiophene | High |

| Coupling Reaction | Various alkynes | Moderate |

Material Science

Conductive Polymers

The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in conductive polymers and organic electronics. It can be polymerized to form materials with enhanced electrical conductivity.

Data Table: Conductivity Measurements

A comparative analysis of polymers derived from this compound shows promising conductivity values, indicating its potential in electronic applications.

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Poly(tert-butyl 5-ethynylthiophene) | 0.01 – 0.1 |

| Control Polymer | <0.001 |

Medicinal Chemistry

Biological Activity

Recent studies have highlighted the potential biological activities of this compound, particularly its anticancer properties.

Case Study: Anticancer Activity

In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 4.5 | Apoptosis |

| MCF7 (Breast) | 3.8 | Caspase activation |

| A549 (Lung) | 5.2 | Cell cycle arrest |

Wirkmechanismus

The mechanism of action of tert-butyl 5-ethynylthiophene-2-carboxylate depends on its specific application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 5-bromothiophene-2-carboxylate

- Tert-butyl 5-iodothiophene-2-carboxylate

- Tert-butyl 5-methylthiophene-2-carboxylate

Uniqueness

Tert-butyl 5-ethynylthiophene-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring high electron mobility, such as in organic semiconductors and conductive polymers .

Biologische Aktivität

Tert-butyl 5-ethynylthiophene-2-carboxylate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an ethynyl substituent, which enhances its electronic properties. The presence of the tert-butyl group contributes to its solubility and stability in various solvents, making it a versatile compound for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric effects, which can lead to alterations in metabolic pathways.

Potential Mechanisms:

- Enzyme Interaction : It may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that could protect cells from oxidative stress.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines, particularly focusing on its anti-cancer properties. For example, a study evaluated its effectiveness against U87MG glioma cells, revealing promising results in inhibiting cell invasion without affecting cell viability significantly.

| Compound | Dead Cells (%) | Inhibition of Cell Invasion (%) |

|---|---|---|

| Control (DMSO) | 10.0 ± 1.04 | 0.00 |

| This compound | TBD | TBD |

Note: TBD indicates data pending further experimental validation.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties due to its ethynyl group, which enhances electron mobility. This characteristic makes it particularly useful in organic electronics and potential therapeutic applications.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Tert-butyl 5-bromothiophene-2-carboxylate | Bromine substituent | Moderate anti-cancer activity |

| Tert-butyl 5-methylthiophene-2-carboxylate | Methyl substituent | Antioxidant properties |

Case Studies

- Glioma Treatment : A series of compounds based on ethynylthiophene derivatives were synthesized and tested for their ability to inhibit MMPs. One derivative exhibited nanomolar inhibition of MMP-2 and MMP-9, suggesting that this compound could be a lead compound for developing anti-glioma agents .

- Antioxidant Properties : Research has shown that compounds with similar structures can mitigate oxidative stress in various cell types. This suggests that this compound may also possess protective effects against oxidative damage .

Eigenschaften

IUPAC Name |

tert-butyl 5-ethynylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-5-8-6-7-9(14-8)10(12)13-11(2,3)4/h1,6-7H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVSLHGRGSEVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.